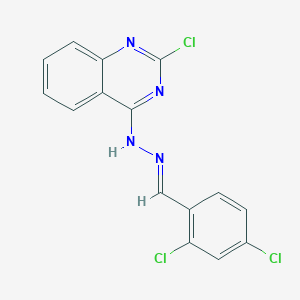

2,4-dichlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

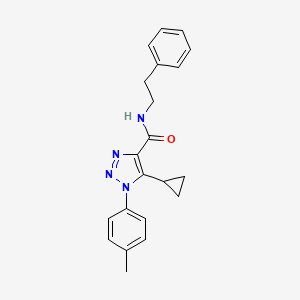

“2,4-dichlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone” is a chemical compound with the molecular formula C15H9Cl3N4 . It’s also known as “Benzaldehyde, 2,4-dichloro-, 2-(2-chloro-4-quinazolinyl)hydrazone” and "2-chloro-4-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline" .

Molecular Structure Analysis

The molecular structure of this compound includes a total of 33 bonds; 23 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 1 double bond, 17 aromatic bonds, 3 six-membered rings, and 1 ten-membered ring .Applications De Recherche Scientifique

Synthesis and Characterization

Researchers have developed effective methods for synthesizing hydrazones, quinazolines, and Schiff bases, including 2,4-dichlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone derivatives. These methods encompass solution-based synthesis, mechanosynthesis, and solid-state melt reactions, with particular emphasis on mechanochemical approaches for quinazolines and solid-state reactions for hydrazones. The structural characteristics of these compounds are determined using spectroscopic and X-ray diffraction methods, highlighting the versatility of these synthesis techniques in generating compounds with potential biological activity (Pisk et al., 2020).

Biological Activities

Novel quinoline-3-carbaldehyde hydrazones have been synthesized and evaluated for their in vitro cytotoxicity against human tumor cell lines, showing promise as anticancer agents. Compounds containing a benzotriazole moiety demonstrated significant cancer cell growth inhibitory effects, indicating the potential for further development as anticancer drugs (Korcz et al., 2018).

Antimicrobial Properties

Another area of application involves the antimicrobial activities of synthesized quinoline Schiff bases. Studies have shown that these compounds exhibit antibacterial and antifungal properties, making them candidates for further exploration as antimicrobial agents. The interaction of these compounds with DNA has also been studied, revealing insights into their mode of action and potential therapeutic applications (Lamani et al., 2008).

Chemical Stability and Interaction Studies

Research into the chemical stability, DNA interaction, and antioxidant activities of Cu2+ complexes derived from similar Schiff bases has also been conducted. These studies provide a foundation for understanding the multifaceted applications of these compounds, including their potential use in medicinal chemistry and as components of therapeutic agents (Liu et al., 2009).

Propriétés

IUPAC Name |

2-chloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl3N4/c16-10-6-5-9(12(17)7-10)8-19-22-14-11-3-1-2-4-13(11)20-15(18)21-14/h1-8H,(H,20,21,22)/b19-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZAKMDXNSRAJC-UFWORHAWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)NN=CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)N/N=C/C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-phenylpropanamide](/img/structure/B2847607.png)

![N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B2847610.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2847612.png)

![2-(4-chlorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2847614.png)

![6-[4-(2-Methoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B2847616.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2847618.png)

![N-(2-methoxy-5-methylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2847619.png)